

Application Note: Enantioselective Synthesis of (-)-Carbovir

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| Compound of Interest | | |
|----------------------|--------------|-----------|
| Compound Name: | (-)-Carbovir | |
| Cat. No.: | B125634 | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-Carbovir is a potent carbocyclic nucleoside analog that exhibits significant antiviral activity against the human immunodeficiency virus (HIV). As a reverse transcriptase inhibitor, it serves as a crucial component in antiretroviral therapy. The enantioselectivity of its synthesis is paramount, as the therapeutic activity resides exclusively in the (-) enantiomer. This application note provides a detailed protocol for the enantioselective synthesis of (-)-Carbovir, employing a highly efficient chemoenzymatic strategy. The key step involves the lipase-catalyzed kinetic resolution of racemic γ-lactam (2-azabicyclo[2.2.1]hept-5-en-3-one), commonly known as Vince lactam. This method offers high enantiomeric purity and is a practical approach for the scalable production of this important pharmaceutical agent.

Overall Synthetic Pathway

The enantioselective synthesis of **(-)-Carbovir** from racemic Vince lactam can be summarized in the following key transformations:



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Figure 1: Chemoenzymatic synthesis of (-)-Carbovir.

Quantitative Data Summary

The following table summarizes the typical yields and enantiomeric excess (e.e.) for the key steps in the enantioselective synthesis of **(-)-Carbovir**.

| Step | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) |
|--|--|-----------|-----------------------------------|
| Enzymatic Kinetic Resolution | (-)-(1R,4S)-Vince Lactam | 45-50 | >99 |
| Formation of Amino Alcohol | (-)-Cyclopentenyl Aminoalcohol | ~85 | >99 |
| Coupling with 2- amino-6-chloropurine | (-)-2-Amino-6- chloropurine Carbocyclic Analog | ~70 | >99 |
| Hydrolysis to (-)- Carbovir | (-)-Carbovir | ~80 | >99 |

Experimental Protocols

1. Enzymatic Kinetic Resolution of (±)-Vince Lactam

This protocol describes the lipase-catalyzed hydrolysis of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one to obtain the desired (-)-(1R,4S)-enantiomer with high enantiopurity.

Materials:

- Racemic (±)-Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one)
- Lipolase (or other suitable lipase, e.g., from Pseudomonas cepacia)
- Diisopropyl ether
- Water



- Sodium bicarbonate (saturated solution)
- Ethyl acetate
- Magnesium sulfate
- Procedure:
 - To a stirred suspension of racemic (±)-Vince lactam (1.0 g, 9.16 mmol) in diisopropyl ether
 (50 mL) at 60°C, add water (82.4 μL, 4.58 mmol).
 - Add Lipolase (1.5 g) to the mixture.
 - Stir the reaction mixture at 60°C and monitor the reaction progress by chiral HPLC. The reaction typically reaches ~50% conversion in 4-6 hours.
 - Upon reaching approximately 50% conversion, cool the reaction mixture to room temperature and filter off the enzyme.
 - Wash the enzyme with ethyl acetate.
 - The filtrate contains the unreacted (-)-(1R,4S)-Vince lactam. The aqueous phase contains the hydrolyzed (+)-(1S,4R)-amino acid. Separate the layers.
 - Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (-)-(1R,4S)-Vince lactam.
 - The enantiomeric excess of the recovered lactam should be >99% as determined by chiral HPLC analysis.
- 2. Synthesis of (-)-Cyclopentenyl Aminoalcohol
- Materials:
 - (-)-(1R,4S)-Vince Lactam
 - Methanolic HCl



- Lithium aluminum hydride (LiAlH₄)
- Anhydrous tetrahydrofuran (THF)
- Sodium sulfate

Procedure:

- Dissolve (-)-(1R,4S)-Vince lactam in methanolic HCl and stir at room temperature to effect the ring opening to the corresponding amino ester.
- After completion of the reaction (monitored by TLC), neutralize the solution and extract the amino ester.
- To a solution of the crude amino ester in anhydrous THF, slowly add a suspension of LiAlH₄ in THF at 0°C.
- Allow the reaction to warm to room temperature and stir until the reduction is complete.
- Carefully quench the reaction by the sequential addition of water and aqueous sodium hydroxide.
- Filter the resulting precipitate and wash with THF.
- Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate to give the crude (-)cyclopentenyl aminoalcohol.
- 3. Coupling with 2-Amino-6-chloropurine
- Materials:
 - o (-)-Cyclopentenyl Aminoalcohol
 - 2-Amino-6-chloropurine
 - Triphenylphosphine (PPh₃)
 - Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)



- Anhydrous N,N-dimethylformamide (DMF)
- Procedure:
 - Dissolve the (-)-cyclopentenyl aminoalcohol, 2-amino-6-chloropurine, and PPh₃ in anhydrous DMF.
 - Cool the solution to 0°C and slowly add DEAD or DIAD.
 - Allow the reaction mixture to slowly warm to room temperature and stir overnight.
 - Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the (-)-2-amino-6-chloropurine carbocyclic analog.
- 4. Hydrolysis to (-)-Carbovir
- Materials:
 - (-)-2-Amino-6-chloropurine Carbocyclic Analog
 - Formic acid (88%)
- Procedure:
 - Heat a solution of the (-)-2-amino-6-chloropurine carbocyclic analog in 88% formic acid at reflux.
 - Monitor the reaction by TLC until the starting material is consumed.
 - Cool the reaction mixture and remove the formic acid under reduced pressure.
 - Purify the residue by recrystallization or column chromatography to yield (-)-Carbovir.

Characterization Data (Representative)

(-)-Carbovir:

¹H NMR (DMSO-d₆): δ 10.6 (s, 1H), 7.8 (s, 1H), 6.4 (br s, 2H), 6.3 (m, 1H), 5.8 (m, 1H),
 5.1 (m, 1H), 4.8 (m, 1H), 4.1 (m, 1H), 3.4 (m, 2H), 2.6 (m, 1H), 1.4 (m, 1H).



Mass Spectrometry (ESI): m/z [M+H]+ calculated for C11H13N5O2: 252.11; found 252.1.

Conclusion

The chemoenzymatic synthesis outlined in this application note provides a robust and highly enantioselective route to **(-)-Carbovir**. The key enzymatic kinetic resolution of Vince lactam is efficient and scalable, making this an attractive method for the production of this vital antiviral agent. The subsequent chemical transformations are well-established and provide the final product in high purity. This protocol serves as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development.

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